2-Methoxythiophene-3-sulfonyl chloride

Description

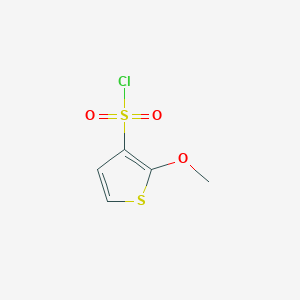

Structure

3D Structure

Properties

IUPAC Name |

2-methoxythiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFAOZAIGURUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425426-96-6 | |

| Record name | 2-methoxythiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxythiophene-3-sulfonyl chloride typically involves the sulfonation of 2-methoxythiophene followed by chlorination. One common method includes the reaction of 2-methoxythiophene with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxythiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

Sulfonamides: Formed by the reaction of this compound with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

2-Methoxythiophene-3-sulfonyl chloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxythiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Table 1: Comparative Data for Sulfonyl Chlorides

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group in this compound is electron-donating, which may slightly reduce the electrophilicity of the sulfonyl chloride compared to trifluoromethanesulfonyl chloride (containing the electron-withdrawing -CF₃ group). This difference influences reactivity in nucleophilic substitutions .

- Volatility: Trifluoromethanesulfonyl chloride has a notably low boiling point (29–32°C), attributed to the volatility imparted by the -CF₃ group, whereas thiophene-based sulfonyl chlorides likely require higher temperatures for distillation .

This compound

- Reactivity : The thiophene ring stabilizes the sulfonyl chloride moiety through conjugation, while the methoxy group directs electrophilic substitution reactions.

- Applications : Used in synthesizing sulfonylurea herbicides (e.g., metsulfuron-methyl) and heterocyclic sulfonamides for pharmaceuticals .

5-Bromo-2-methylthiophene-3-sulfonyl Chloride

Trifluoromethanesulfonyl Chloride

2,2-Dimethoxyethane-1-sulfonyl Chloride

- Reactivity : The dimethoxyethane chain increases solubility in ethers and alcohols.

- Applications : Employed in synthesizing sulfonate esters for surfactants or ionic liquids .

Biological Activity

2-Methoxythiophene-3-sulfonyl chloride is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Target of Action:

this compound primarily targets bacterial dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. By acting as a competitive inhibitor, it disrupts the normal metabolic processes necessary for bacterial growth and replication.

Mode of Action:

The compound’s inhibition of dihydropteroate synthetase leads to a blockade in the synthesis of folate, which is vital for nucleic acid production. This mechanism is similar to other sulfonamide antibiotics, which have been extensively studied for their antibacterial properties.

Biochemical Interactions:

Research indicates that this compound interacts with various enzymes and proteins, influencing metabolic pathways within cells. It has been shown to modulate cell signaling pathways and alter gene expression related to metabolic functions.

Cellular Effects:

The compound affects cellular processes by binding to specific biomolecules, leading to enzyme inhibition or activation. This interaction can result in significant changes in cellular metabolism and function, highlighting its potential utility in therapeutic applications .

Pharmacokinetics

Absorption and Distribution:

Sulfonamides are known for their good oral absorption. The pharmacokinetic profile of this compound suggests that it is readily absorbed and distributed throughout the body, making it a candidate for systemic therapies.

Stability and Degradation:

In laboratory settings, the stability of this compound can vary based on environmental conditions. Factors such as temperature and pH can influence its degradation rate, which is critical for determining its long-term efficacy in biological systems .

Case Studies and Experimental Data

-

Antimicrobial Activity:

- In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed effective inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.

- Enzyme Inhibition:

- Dosage Effects:

Data Table: Summary of Biological Activity

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 2-methoxythiophene-3-sulfonyl chloride? Methodological Answer: The synthesis of this compound typically involves sulfonation of 2-methoxythiophene derivatives. A general approach includes:

Sulfonation : Reacting 2-methoxythiophene with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.

Purification : Isolation via solvent extraction (e.g., dichloromethane) followed by distillation or recrystallization.

Key reagents: Chlorosulfonic acid, inert solvents (e.g., DCM), and desiccants (e.g., molecular sieves) to prevent hydrolysis .

Advanced Question: Q. How can researchers optimize reaction yields while minimizing competing side reactions (e.g., over-sulfonation or hydrolysis)? Methodological Answer:

- Temperature Control : Maintain sub-10°C conditions during sulfonation to suppress over-sulfonation.

- Moisture Exclusion : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group.

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 thiophene derivative:ClSO₃H) to balance reactivity and byproduct formation.

- Analytical Monitoring : Use TLC or in-situ FTIR to track reaction progress. Validate purity via HPLC or NMR post-synthesis .

Reactivity and Functionalization

Basic Question: Q. What are the typical reactions of this compound in organic synthesis? Methodological Answer: This compound is highly reactive toward nucleophiles due to the electrophilic sulfonyl chloride group. Common reactions include:

- Sulfonamide Formation : React with amines (e.g., primary/secondary amines) in dichloromethane at room temperature.

- Esterification : React with alcohols in the presence of a base (e.g., pyridine) to form sulfonate esters.

Example: Reaction with benzylamine yields 2-methoxythiophene-3-sulfonamide derivatives .

Advanced Question: Q. How can competing hydrolysis be controlled during sulfonamide synthesis? Methodological Answer:

- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to limit water interaction.

- Base Selection : Employ non-nucleophilic bases (e.g., triethylamine) to neutralize HCl without side reactions.

- Workup Strategy : Quench reactions with ice-cold water and rapidly extract products to minimize contact with aqueous phases.

- Catalytic Additives : Add molecular sieves or anhydrous MgSO₄ to scavenge trace moisture .

Analytical Characterization

Basic Question: Q. What analytical techniques are critical for confirming the structure and purity of this compound? Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring (e.g., methoxy group at C2, sulfonyl chloride at C3).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₅ClO₃S₂).

- FTIR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Question: Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR)? Methodological Answer:

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing splitting.

- COSY/HMBC Experiments : Elucidate coupling patterns and long-range correlations to confirm regiochemistry.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure if the compound is crystalline .

Applications in Medicinal Chemistry

Basic Question: Q. How is this compound utilized in drug discovery? Methodological Answer: It serves as a key intermediate for synthesizing sulfonamide-based inhibitors. Example workflow:

Library Synthesis : React with diverse amines to generate sulfonamide libraries.

Bioactivity Screening : Test against targets (e.g., kinases, GPCRs) using enzymatic assays.

SAR Studies : Modify the thiophene or methoxy groups to optimize potency/selectivity .

Advanced Question: Q. What strategies improve the metabolic stability of sulfonamide derivatives derived from this compound? Methodological Answer:

- Steric Shielding : Introduce bulky substituents adjacent to the sulfonamide group to block enzymatic degradation.

- Isosteric Replacement : Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to enhance stability.

- Prodrug Design : Mask the sulfonamide as a labile ester or carbamate to improve bioavailability .

Data Contradictions and Reproducibility

Advanced Question: Q. How should researchers address conflicting literature reports on reaction yields or bioactivity data? Methodological Answer:

- Parameter Replication : Strictly adhere to reported conditions (solvent purity, temperature gradients).

- Control Experiments : Include known standards (e.g., commercial sulfonamides) to validate assay reliability.

- Cross-Validation : Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm compound identity and purity .

Safety and Handling

Basic Question: Q. What precautions are essential when handling this compound? Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis .

Comparative Analysis with Analogues

Advanced Question: Q. How does the reactivity of this compound compare to other sulfonyl chlorides (e.g., tosyl chloride)? Methodological Answer:

- Electronic Effects : The electron-donating methoxy group on thiophene decreases electrophilicity compared to tosyl chloride (electron-withdrawing methyl).

- Steric Effects : Bulkier thiophene ring may slow nucleophilic attacks relative to benzenesulfonyl chlorides.

- Applications : Preferable for synthesizing heteroaromatic sulfonamides with enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.